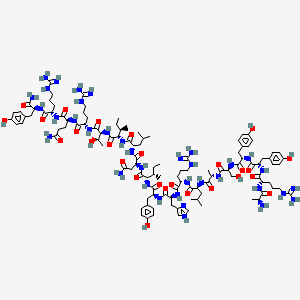

![molecular formula C8H14N2O B3030918 diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide CAS No. 105786-39-8](/img/structure/B3030918.png)

diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide

Overview

Description

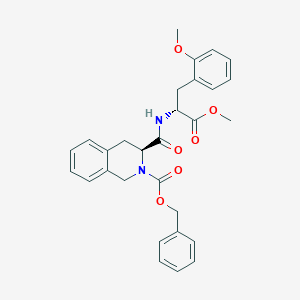

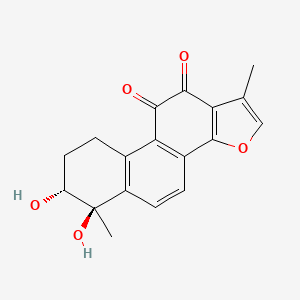

Diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide is a chiral compound that has been identified as a highly applicable source for the enantioselective synthesis of heterocycles. The compound's structure is derived from the bicyclo[2.2.1]heptane framework, which is known for its rigidity and the presence of a chiral center that can be exploited in stereoselective reactions .

Synthesis Analysis

The synthesis of diexo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide, a related compound, involves a three-step domino reaction starting from the title compound with levulinic acid or P-toluoylpropionic acid. This process leads to the formation of diastereomers of tetracyclic pyrrolopyrimidine derivatives, which upon a microwave-mediated retro-Diels-Alder reaction, yield bicyclic pyrrolo[1,2-A]pyrimidines with the loss of cyclopentadiene .

Molecular Structure Analysis

The molecular structure of diexo-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid amide is characterized by its bicyclic framework, which includes a rigid norbornane skeleton. This structure is crucial for its reactivity and the ability to induce chirality in the synthesis of heterocycles. The use of its enantiomeric form in reactions has been shown to produce enantiomeric heterocycles with an enantiomeric excess (ee) greater than 99%, indicating the high stereochemical control exerted by the compound .

Chemical Reactions Analysis

Chemical reactions involving diexo-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid amide are notable for their stereoselectivity. The compound has been used to synthesize stereochemically complex heterocycles, such as pyrrolopyrimidines, with high enantiomeric purity. The reactions exploit the chiral nature of the compound, which serves as a chiral source, to achieve the desired enantioselectivity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of diexo-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid amide are not detailed in the provided papers, the related compounds synthesized from it exhibit significant stereochemical properties. For instance, the predominant conformation of the synthesized diexo- and diendo-derivatives is determined to be endo-boat and exo-boat, respectively, as established by 1H and 13C NMR spectroscopy . These conformations are influenced by the rigid bicyclic structure of the norbornane or norbornene skeleton, which is a key feature of the title compound as well.

Scientific Research Applications

Solvent Development for LLX of Carboxylic Acids

The extraction of carboxylic acids from aqueous streams is critical for producing bio-based plastics from organic acids. Innovations in solvent technology, particularly with nitrogen-based extractants and ionic liquids, have been reviewed, focusing on the economic feasibility and efficiency of these processes for carboxylic acid recovery (Sprakel & Schuur, 2019).

Chelating Extractants for Metals

Research on chelating extractants, including amino acids and amide compounds, underscores their efficiency in metal recovery from various environments. Such extractants are particularly noted for their selectivity and effectiveness in extracting heavy metals, noble metals, and lanthanides, offering insights into the potential use of structurally similar compounds in metal extraction processes (Yudaev & Chistyakov, 2022).

Therapeutic Potential of Structurally Related Compounds

The cytotoxic and therapeutic potentials of glycyrrhetinic acids and their analogs, featuring a carboxylic acid group similar to the chemical of interest, highlight the potential medical applications of "diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide." Modifications at the carboxylic acid group have been associated with enhanced cytotoxic effects, suggesting a pathway for developing new cancer treatments (Hussain et al., 2018).

Safety And Hazards

This compound is sold by Sigma-Aldrich “as-is”, and the company makes no representation or warranty with respect to this product . The safety information provided by Sigma-Aldrich includes hazard statements H302 and H318, and precautionary statements P280, P301 + P312 + P330, P305 + P351 + P338 + P310 . The hazard classifications are Acute Tox. 4 Oral and Eye Dam. 1 .

properties

IUPAC Name |

(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H2,10,11)/t4-,5+,6+,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCVNVOMIJJJJO-WNJXEPBRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(C2N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@H]1[C@H]([C@H]2N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

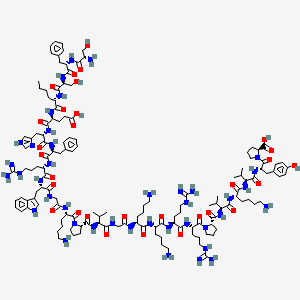

![31-amino-7-[3-(diaminomethylideneamino)propyl]-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-10,16-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid](/img/structure/B3030844.png)

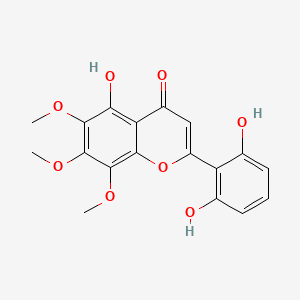

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B3030858.png)